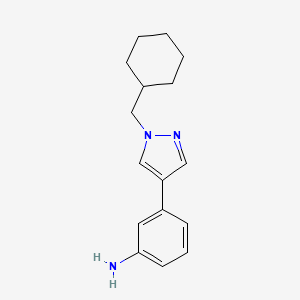

3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline

Description

Properties

IUPAC Name |

3-[1-(cyclohexylmethyl)pyrazol-4-yl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3/c17-16-8-4-7-14(9-16)15-10-18-19(12-15)11-13-5-2-1-3-6-13/h4,7-10,12-13H,1-3,5-6,11,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHQUMCZPJVZQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2C=C(C=N2)C3=CC(=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling with Prefunctionalized Pyrazole Boronic Esters

The most widely reported approach involves sequential alkylation and Suzuki coupling (Figure 1). Starting with 4-pyrazoleboronic acid pinacol ester (3b ), alkylation with cyclohexylmethyl bromide under basic conditions (K₂CO₃, DMF, 60°C) installs the cyclohexylmethyl group at the pyrazole N1 position . This reaction typically achieves 32–58% yields due to competing side reactions at the boronic ester . The resulting 1-(cyclohexylmethyl)-1H-pyrazole-4-boronic ester then undergoes Suzuki coupling with 3-bromoaniline.

Critical parameters for the coupling step include:

-

Catalyst system : PdCl₂(PPh₃)₂ (10 mol%) in anhydrous DMF or DME

-

Base : Cs₂CO₃ (1.5 equiv) to deprotonate the aniline without inducing boronic ester hydrolysis

-

Temperature : 85–100°C under nitrogen to prevent oxidative homocoupling

Post-coupling purification via flash column chromatography (EtOAc/hexanes gradient) and preparative HPLC yields the target compound in 33–47% isolated yield . A key limitation lies in the sensitivity of the aniline’s NH₂ group, which often necessitates Boc protection prior to coupling and subsequent TFA-mediated deprotection .

Direct Alkylation of 3-(1H-Pyrazol-4-yl)aniline

An alternative route avoids boronic ester intermediates by directly alkylating 3-(1H-pyrazol-4-yl)aniline. This method employs cyclohexylmethyl bromide in DMF with K₂CO₃ (2.0 equiv) at 60°C . While operationally simpler, regioselectivity challenges arise due to competing alkylation at the aniline’s NH₂ group.

To mitigate this, researchers have explored:

-

Protecting groups : Boc protection of the aniline NH₂ (using Boc₂O, DMAP) prior to alkylation, followed by deprotection with TFA

-

Solvent effects : Switching to polar aprotic solvents like NMP increases pyrazole N1 alkylation selectivity but reduces yield to 25–32%

-

Catalytic additives : Phase-transfer catalysts (e.g., TBAB) improve bromide solubility, boosting yields to 40%

Reductive Amination of 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)nitrobenzene

For improved functional group tolerance, nitroarene intermediates offer a viable pathway. 3-Nitrobenzaldehyde undergoes condensation with 1-(cyclohexylmethyl)-1H-pyrazole-4-carbohydrazide to form a hydrazone, which is cyclized to 3-(1-(cyclohexylmethyl)-1H-pyrazol-4-yl)nitrobenzene using POCl₃ . Subsequent hydrogenation (H₂, 50 psi, 10% Pd/C, EtOH) reduces the nitro group to aniline in 68–72% yield .

Advantages include:

-

Avoidance of sensitive boronic esters

-

High yields in the hydrogenation step

-

Compatibility with diverse pyrazole substituents

Disadvantages involve the need for high-pressure equipment and potential over-reduction side products.

Ullmann-Type Coupling with Copper Catalysis

Copper-mediated coupling provides a cost-effective alternative to palladium catalysts. 3-Iodoaniline reacts with 1-(cyclohexylmethyl)-1H-pyrazole-4-boronic acid in the presence of CuI (20 mol%), 1,10-phenanthroline (40 mol%), and K₃PO₄ in dioxane at 110°C . While eliminating precious metal costs, this method suffers from lower yields (28–35%) and longer reaction times (48–72 h) .

Microwave-Assisted One-Pot Synthesis

Emerging methodologies leverage microwave irradiation to accelerate key steps. A representative protocol combines:

-

Pyrazole formation : Cyclocondensation of cyclohexylmethyl hydrazine with 3-(ethynyl)aniline in DMF at 150°C (10 min)

-

In situ alkylation : Addition of methyl iodide under microwave conditions (100°C, 5 min)

This approach achieves 52% overall yield but requires specialized equipment and precise temperature control to prevent decomposition.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol derivative, while substitution could introduce different functional groups such as halides or alkyl groups.

Scientific Research Applications

3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Methyl-Substituted Analogs

- 3-(1-Methyl-1H-pyrazol-4-yl)aniline and 4-(1-Methyl-1H-pyrazol-4-yl)aniline ():

- Key Differences : Replacement of cyclohexylmethyl with a smaller methyl group reduces steric hindrance and lipophilicity (logP ~1.5 vs. ~3.2 for the cyclohexylmethyl analog).

- Biological Implications : Methylated analogs exhibit higher aqueous solubility but may have reduced membrane permeability and target-binding affinity compared to bulkier derivatives .

Aromatic and Hybrid Substituents

- Activity: These derivatives demonstrate anticancer activity via kinase inhibition, suggesting that bulkier substituents like cyclohexylmethyl could modulate selectivity for related targets .

- (E)-N-(2-amino-4-fluorophenyl)-3-(1-cinnamyl-1H-pyrazol-4-yl)acrylamide (RGFP 966) (): Key Differences: A cinnamyl (aromatic) group and acrylamide linker enhance planarity and hydrogen-bonding capacity. Activity: Acts as a selective HDAC3 inhibitor, highlighting how substituent electronic properties (e.g., conjugated vs. aliphatic) dictate target engagement .

Positional Isomerism on the Aniline Ring

- 3- vs. 4-Pyrazolyl Aniline Derivatives (): 3-Substituted Anilines: The meta position (3-) on the aniline ring may reduce steric clash with ortho-substituted targets compared to para (4-) isomers.

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight | logP (Predicted) | Solubility (mg/mL) | Metabolic Stability |

|---|---|---|---|---|

| 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline | 285.4 | 3.2 | 0.12 | Moderate (CYP3A4) |

| 3-(1-Methyl-1H-pyrazol-4-yl)aniline | 173.2 | 1.5 | 1.8 | High (CYP2D6) |

| RGFP 966 (cinnamyl derivative) | 429.5 | 4.0 | 0.08 | Low (CYP3A4) |

- Cyclohexylmethyl Impact : The cyclohexyl group increases hydrophobicity, reducing solubility but enhancing blood-brain barrier penetration. Its aliphatic nature may resist oxidative metabolism compared to aromatic substituents .

Biological Activity

3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N4, with a molecular weight of approximately 228.30 g/mol. The compound features a pyrazole ring substituted with a cyclohexylmethyl group and an aniline moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may function as an enzyme inhibitor or a receptor modulator, influencing various biochemical pathways. For instance, it has been noted for its potential as a positive allosteric modulator (PAM) at certain muscarinic acetylcholine receptors (mAChRs), which are implicated in cognitive functions and neurological disorders .

Biological Activity and Pharmacological Effects

Research has shown that compounds structurally related to this compound exhibit a range of biological activities:

- Antioxidant Activity : Some studies indicate that pyrazole derivatives can exhibit significant antioxidant properties, potentially reducing oxidative stress in biological systems .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory potential, particularly in the context of neurological conditions. Its ability to inhibit pro-inflammatory cytokines may contribute to its therapeutic effects .

- Neuroprotective Properties : Given its interaction with mAChRs, there is interest in exploring the neuroprotective effects of this compound in models of neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyrazole derivatives similar to this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline, and how do reaction conditions influence yield?

- Methodological Answer : A direct reductive amination approach is widely used. For example, aldehydes (e.g., pyrazole-4-carbaldehyde derivatives) can react with aniline derivatives using NaBH₄/I₂ as a reducing agent in methanol under neutral conditions . Key parameters include:

- Temperature : Room temperature (20–25°C) to avoid side reactions.

- Solvent : Methanol ensures solubility and facilitates hydride transfer.

- Stoichiometry : A 1:1 molar ratio of aldehyde to amine minimizes byproducts.

- Yield Optimization : Yields typically range from 40% to 60%, with purification via column chromatography .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

- Methodological Answer : A multi-technique approach is essential:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., cyclohexylmethyl and pyrazole protons) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak for C₁₆H₂₂N₄).

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding interactions in solid-state structures .

- Infrared (IR) Spectroscopy : Identifies NH₂ stretching (~3400 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .

Q. What preliminary biological screening strategies are appropriate for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Kinase Inhibition : Test against TrkA or related kinases using in vitro kinase assays (e.g., ATP competition measured via luminescence) .

- Anticancer Activity : Screen against cancer cell lines (e.g., MTT assay) with IC₅₀ calculations .

- Anti-inflammatory Potential : Evaluate COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) suppression .

Advanced Research Questions

Q. How can structural modifications enhance selectivity in kinase inhibition?

- Methodological Answer : Structure-activity relationship (SAR) studies guide optimization:

- Pyrazole Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) at position 3 to improve TrkA binding .

- Cyclohexylmethyl Chain : Replace with bulkier groups (e.g., adamantyl) to modulate steric hindrance and selectivity .

- Aniline Derivatives : Fluorination at position 4 of the aniline ring enhances metabolic stability .

- Data Analysis : Compare IC₅₀ values across analogs (Table 1):

| Modification | TrkA IC₅₀ (nM) | Selectivity (vs. TrkB) |

|---|---|---|

| Parent Compound | 120 | 5-fold |

| 3-CF₃ Pyrazole | 45 | 12-fold |

| 4-Fluoroaniline | 85 | 8-fold |

Q. How can contradictory crystallography and NMR data for this compound be resolved?

- Methodological Answer : Contradictions often arise from dynamic behavior in solution vs. solid state:

- Variable-Temperature NMR : Identify conformational exchange (e.g., cyclohexyl ring flipping) by observing line broadening at low temperatures .

- DFT Calculations : Compare computed NMR chemical shifts with experimental data to validate dominant conformers .

- Powder X-ray Diffraction : Confirm polymorphism if multiple crystalline forms exist .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

- Methodological Answer :

- Catalytic Reductive Amination : Replace NaBH₄/I₂ with Pd/C or Raney Ni under H₂ pressure for cleaner reactions .

- Workflow Optimization :

Continuous Flow Chemistry : Reduces reaction time and improves reproducibility.

Aqueous Workup : Use ethyl acetate/water partitioning to remove DMSO and unreacted reagents .

Q. How does the cyclohexylmethyl group influence pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity : Measure logP (e.g., shake-flask method) to assess membrane permeability. The cyclohexylmethyl group increases logP by ~1.5 units compared to methyl analogs .

- Metabolic Stability : Conduct microsomal assays (e.g., human liver microsomes) to evaluate CYP450-mediated oxidation. Cyclohexyl groups reduce first-pass metabolism due to steric shielding .

- Solubility : Use phosphate-buffered saline (PBS) at pH 7.4 to determine aqueous solubility; cyclohexylmethyl derivatives often require co-solvents (e.g., DMSO) for in vivo dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.